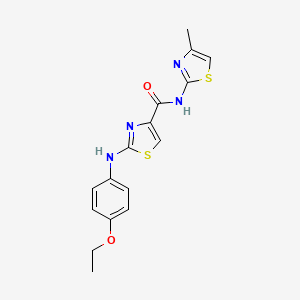
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide is a thiazole-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound features a thiazole core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and methylthiazol groups enhances its structural complexity, potentially influencing its interaction with biological targets.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A review of various thiazole-based compounds indicates that modifications in their structure can lead to significant variations in cytotoxic activity against different cancer cell lines. For instance, derivatives with specific substitutions on the thiazole ring have shown promising results in inhibiting cancer cell growth.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 1.61 ± 1.92 | |
| Compound B | HT29 (Colon) | 0.06 | |
| Compound C | SK-OV-3 (Ovarian) | 2.5 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups and specific ring substitutions are crucial for enhancing anticancer activity.
Acetylcholinesterase Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated that certain thiazole derivatives exhibit significant AChE inhibitory activity, indicating their potential as therapeutic agents for cognitive disorders.
Case Studies
- In Vitro Studies : A study synthesized several thiazole derivatives and assessed their AChE inhibition. One compound showed an IC50 value of 2.7 µM, suggesting strong potential for further development against Alzheimer's disease .
- Molecular Docking Studies : Computational studies have elucidated the binding interactions of thiazole compounds with AChE, providing insights into their mechanism of action and stability within the enzyme's active site .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The characterization of these compounds is crucial to confirm their structure and purity, often employing techniques such as NMR spectroscopy and mass spectrometry .
Future Directions
Despite the promising biological activities associated with thiazole derivatives, there is still limited research specifically targeting this compound. Future studies should focus on:
- In Vivo Evaluations : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Investigating the detailed mechanisms underlying its biological activities.
- Structure Optimization : Modifying the chemical structure to enhance efficacy and reduce side effects.
Propriétés
IUPAC Name |
2-(4-ethoxyanilino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-3-22-12-6-4-11(5-7-12)18-16-19-13(9-24-16)14(21)20-15-17-10(2)8-23-15/h4-9H,3H2,1-2H3,(H,18,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKSVEQWHURWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














